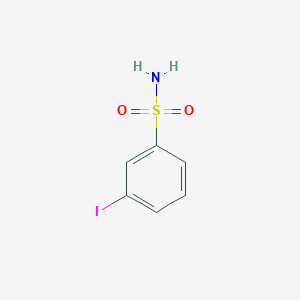

3-Iodobenzenesulfonamide

描述

Structure

3D Structure

属性

IUPAC Name |

3-iodobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO2S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDQBCIQHOXPLFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20459197 | |

| Record name | 3-iodobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20459197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50702-39-1 | |

| Record name | 3-iodobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20459197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-iodobenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Iodobenzenesulfonamide and Its Derivatives

Direct Synthesis Approaches and Strategic Precursors

Direct synthesis methods provide the most straightforward pathways to 3-iodobenzenesulfonamide and related structures, often relying on the reaction of strategically chosen precursors.

Synthesis via Sulfonyl Chlorides and Amines

A traditional and widely used method for preparing sulfonamides is the reaction of a sulfonyl chloride with an amine. In the context of this compound, this involves the reaction of 3-iodobenzenesulfonyl chloride with ammonia (B1221849) or a primary or secondary amine. The general reaction is as follows:

I-C₆H₄SO₂Cl + 2 RNH₂ → I-C₆H₄SO₂NHR + RNH₃Cl

This method is versatile and can be adapted to produce a wide range of N-substituted 3-iodobenzenesulfonamides. For instance, the synthesis of N-alkyl-p-iodobenzenesulfonamides has been demonstrated by the condensation of p-iodobenzenesulfonyl chloride with various aliphatic amines. thieme-connect.com In a typical procedure, the amine hydrochloride is treated with a base, such as sodium hydroxide, followed by the addition of the iodobenzenesulfonyl chloride in a suitable solvent like acetone. thieme-connect.com The reaction mixture is often warmed to facilitate the reaction. thieme-connect.com

While this method is robust, one of its limitations is the availability and stability of the sulfonyl chloride precursor, which can be sensitive to moisture. acs.org

Utilization of Organometallic Reagents with Novel Sulfinylamine Reagents

Recent advancements have introduced novel reagents that offer alternative synthetic routes, avoiding some of the limitations of the classical sulfonyl chloride method. One such approach involves the use of organometallic reagents in conjunction with a sulfinylamine reagent.

A notable example is the direct synthesis of primary sulfonamides from organometallic reagents and the novel sulfinylamine reagent, N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO). acs.orgorganic-chemistry.org This one-step process works well with a variety of (hetero)aryl and alkyl Grignard and organolithium reagents, providing primary sulfonamides in good to excellent yields. acs.orgorganic-chemistry.org The reaction is typically carried out at low temperatures, such as -78 °C. organic-chemistry.org This method is advantageous as it allows for the synthesis of sulfonamides from readily available alkyl and aryl halides via the corresponding organometallic reagents. acs.org

The reaction of an organometallic reagent (e.g., an aryl Grignard reagent derived from an iodinated benzene) with t-BuONSO proceeds to form the primary sulfonamide. This method offers a significant advantage for producing compounds like this compound by starting with 1,3-diiodobenzene (B1666199) or 3-bromoiodobenzene to form the corresponding Grignard reagent.

| Organometallic Reagent | Product | Yield (%) |

| Phenylmagnesium bromide | Benzenesulfonamide (B165840) | 85 |

| 4-Methoxyphenylmagnesium bromide | 4-Methoxybenzenesulfonamide | 92 |

| 2-Thienylmagnesium bromide | Thiophene-2-sulfonamide | 78 |

| n-Butyllithium | Butane-1-sulfonamide | 75 |

This table presents a selection of primary sulfonamides synthesized using the t-BuONSO reagent with various organometallic reagents, demonstrating the versatility of the method. The yields are based on published research findings. acs.orgorganic-chemistry.org

Electrochemical Synthesis Routes

Electrochemical methods represent a green and innovative approach to sulfonamide synthesis, often avoiding harsh reagents and reaction conditions. uni-mainz.de A significant development is the direct, metal-free electrochemical synthesis of sulfonamides from (hetero)arenes, sulfur dioxide (SO₂), and amines. nih.govnih.gov

This method is a dehydrogenative process that exploits the inherent reactivity of the arene. nih.gov The reaction is highly convergent and proceeds via an amidosulfinate intermediate, which interestingly serves a dual role as both the reactant and the supporting electrolyte. nih.gov The direct anodic oxidation of the aromatic compound initiates the reaction, which is then followed by a nucleophilic attack of the amidosulfinate. nih.gov The use of boron-doped diamond (BDD) electrodes and a hexafluoroisopropanol (HFIP)-acetonitrile (MeCN) solvent mixture has been shown to selectively form the sulfonamides in yields up to 85%. nih.gov

A proposed mechanism involves the initial anodic oxidation of the arene to form a radical cation. nih.gov This is followed by a nucleophilic attack of the in situ-formed amidosulfinate. A second oxidation step then leads to the final sulfonamide product. nih.gov This method is particularly attractive due to its use of inexpensive electricity as a "green" oxidant and the avoidance of additional supporting electrolytes. nih.gov More recent developments have demonstrated this synthesis in a single-pass flow system, highlighting its scalability. kit.eduresearchgate.net

Catalytic Synthesis Protocols

Catalytic methods, particularly those employing transition metals, offer powerful tools for the synthesis of complex sulfonamide derivatives through the activation of otherwise inert C-H bonds.

Transition Metal-Catalyzed Reactions

Palladium catalysis has been at the forefront of developing new C-H functionalization reactions for the synthesis of substituted sulfonamides.

The synthesis of biaryl sulfonamides, which are important structural motifs in medicinal chemistry, can be achieved through palladium-catalyzed C-H functionalization. One approach involves the site-selective ortho-arylation of unsubstituted benzenesulfonamides. nih.gov In this reaction, the weakly coordinating SO₂NH₂ group directs the palladium catalyst to the ortho C-H bond, which then couples with an aryl iodide. nih.gov Palladium acetate (B1210297) in the presence of silver(I) oxide has been identified as an effective catalytic system for this transformation. nih.gov

Another powerful strategy employs a directing group to achieve C-H arylation. For example, the construction of biaryl sulfonamides has been demonstrated via a palladium(II)-catalyzed cross-coupling of C(sp²)-H bonds of aromatic carboxamides with iodobenzenesulfonamides. acs.org In this method, a bidentate directing group, such as 8-aminoquinoline (B160924), attached to the carboxamide, directs the palladium catalyst to the ortho C-H bond for arylation with the iodobenzenesulfonamide. acs.org

| Substrate | Coupling Partner | Catalyst System | Product | Yield (%) |

| N-(quinolin-8-yl)benzamide | 4-Iodobenzenesulfonamide | Pd(OAc)₂ / AgOAc | N-(quinolin-8-yl)-2-(4-sulfamoylphenyl)benzamide | 86 |

| N-(quinolin-8-yl)-3-methoxybenzamide | 4-Iodobenzenesulfonamide | Pd(OAc)₂ / AgOAc | N-(quinolin-8-yl)-3-methoxy-2-(4-sulfamoylphenyl)benzamide | 80 |

| N-(quinolin-8-yl)thiophene-2-carboxamide | 4-Iodobenzenesulfonamide | Pd(OAc)₂ / AgOAc | N-(quinolin-8-yl)-3-(4-sulfamoylphenyl)thiophene-2-carboxamide | 78 |

This table showcases examples of biaryl sulfonamides synthesized via Pd(II)-catalyzed C-H arylation using an 8-aminoquinoline directing group and iodobenzenesulfonamides as the coupling partners. The yields are based on published research findings. acs.org

Organocatalytic and Lewis Acid-Mediated Syntheses

Organocatalysis offers a metal-free alternative for constructing chiral molecules. In the context of iodinated sulfonamides, chiral organosulfide catalysis enables the asymmetric intermolecular iodinative difunctionalization of alkenes. nih.govsysu.edu.cn This method is particularly useful for the synthesis of iodine-functionalized chiral molecules from challenging substrates like γ,γ-disubstituted allylic sulfonamides. nih.govsysu.edu.cn

The reaction is catalyzed by a Lewis basic chiral sulfide, which activates an iodine source for the electrophilic iodination of the alkene. nih.govsysu.edu.cnresearchgate.net This process generates a chiral iodiranium ion intermediate, and the catalyst effectively controls the enantioselectivity of the subsequent nucleophilic attack. sysu.edu.cn A variety of nucleophiles, including phenols, alcohols, fluoride, and azide (B81097), can be incorporated, leading to a diverse array of chiral iodinated products with excellent enantiomeric and diastereomeric ratios. nih.govsysu.edu.cn These products serve as versatile platforms for further transformation into other valuable chiral compounds like α-aryl ketones and chiral secondary amines. sysu.edu.cn

A significant advancement in sulfonamide synthesis involves the use of calcium triflimide [Ca(NTf₂)₂] as a mild Lewis acid catalyst. acs.orgnih.govnih.gov This method activates sulfonyl fluorides, which are generally more stable and easier to handle than the traditionally used sulfonyl chlorides, towards nucleophilic addition with amines. researchgate.net The reaction is highly versatile, accommodating a wide array of sterically and electronically diverse sulfonyl fluorides and amines, including aromatic, heteroaromatic, and alkyl variants, to produce the corresponding sulfonamides in good to excellent yields. acs.orgnih.gov

The activation by calcium triflimide is crucial for the reaction's success, especially when less reactive amines or electron-rich sulfonyl fluorides are used. acs.orgnih.gov In the absence of the Lewis acid catalyst, many of these reactions show little to no conversion under similar conditions. nih.gov The process is typically conducted at a moderate temperature (e.g., 60 °C) in a sterically hindered alcohol solvent like tert-amyl alcohol, which was found to provide higher conversions compared to other solvents. nih.gov

| Sulfonyl Fluoride | Amine | Yield (%) |

|---|---|---|

| Benzenesulfonyl fluoride | Aniline | 81 |

| Benzenesulfonyl fluoride | 4-Fluoroaniline | 71 |

| 4-Toluenesulfonyl fluoride | Aniline | 85 |

| 4-Methoxybenzenesulfonyl fluoride | Aniline | 88 |

| 2-Naphthalenesulfonyl fluoride | Aniline | 80 |

| Benzenesulfonyl fluoride | Benzylamine | 86 |

Visible-Light Triggered Synthesis via Electron Donor-Acceptor Complexes

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for organic synthesis. A notable application is the synthesis of N-(hetero)aryl sulfonamides through the formation of an electron donor-acceptor (EDA) complex, which proceeds without the need for a metal catalyst or a photocatalyst. rsc.orgrsc.org This method involves the photoexcitation of an EDA complex formed between an electron-rich sulfonamide anion and an electron-deficient aryl or heteroaryl diazonium salt. rsc.org

The process begins with the deprotonation of the primary sulfonamide by a base, such as cesium carbonate, to form the sulfonamide anion. rsc.org This anion then forms an EDA complex with the diazonium salt. rsc.org Upon irradiation with visible light, a single electron transfer occurs within the complex, leading to the generation of a sulfonamide radical and an aryl radical. rsc.org These radicals then couple to form the desired N-arylated sulfonamide product. rsc.org This approach demonstrates broad functional group tolerance and has been successfully applied to the direct arylation of both primary and secondary sulfonamides. rsc.orgrsc.org Another visible-light-mediated approach uses an iridium photocatalyst for the intramolecular aryl migration and desulfonylation of sulfonamides to access different molecular scaffolds. mdpi.com

Regioselective Synthesis and Isomer Control

Achieving regioselectivity is a critical challenge in the synthesis of substituted aromatic compounds like this compound. The relative positions of the iodo and sulfonamide groups on the benzene (B151609) ring are determined by the order of their introduction and the directing effects of the substituents present.

Direct iodination of benzenesulfonamide would primarily yield the 4-iodo isomer due to the ortho-, para-directing nature of the sulfonamide group. To obtain the 3-iodo isomer, a different strategy is required. One approach is to start with a meta-directing group to guide the incoming substituents. For example, starting with nitrobenzene, sulfonation would yield 3-nitrobenzenesulfonic acid. Subsequent reduction of the nitro group to an amine, followed by a Sandmeyer reaction (diazotization and reaction with iodide), and finally conversion of the sulfonic acid to the sulfonamide would provide the desired this compound.

Alternatively, one can start with an iodinated precursor. Iodination of benzene is not highly selective, but starting with a compound like 3-iodoaniline (B1194756) or 3-iodobenzoic acid allows for regiocontrol. For instance, 3-iodoaniline can be diazotized and converted to 3-iodobenzenesulfonyl chloride, which can then be reacted with ammonia to yield this compound.

Strategies for Positional Selectivity in Halogenation

Achieving positional selectivity in the halogenation of aromatic rings is a fundamental challenge in organic synthesis. For benzenesulfonamide derivatives, the specific position of the halogen atom can profoundly influence the molecule's physicochemical properties and biological activity. For instance, studies on halogenated benzenesulfonamides as carbonic anhydrase inhibitors have shown that the location and nature of the halogen substituent are crucial for isoform selectivity. nih.gov The placement of a substituent at the meta position, as in this compound, can lead to different binding affinities and inhibitory profiles compared to ortho or para isomers. mdpi.commdpi.com

One direct approach to achieving this selectivity is the electrophilic iodination of a pre-functionalized benzenesulfonamide. A common method for the synthesis of a related compound, 4-hydroxy-3-iodobenzenesulfonamide, involves the direct iodination of 4-hydroxybenzenesulfonamide (B74421) using iodine in the presence of an oxidizing agent. This demonstrates a strategy where existing substituents on the benzene ring direct the incoming halogen to a specific position.

Systematic studies on halogenation have revealed that even subtle changes, such as the type of halogen or its position, can cause significant shifts in biological target affinity. acs.org Therefore, synthetic strategies that can precisely install an iodine atom at the C-3 position are critical for developing compounds with desired therapeutic or material properties.

Regioselective Heterocyclization Reactions (e.g., 1,2-Benzothiazine 1,1-dioxides)

Iodo-substituted benzenesulfonamides are valuable precursors for constructing more complex heterocyclic systems through regioselective cyclization reactions. A prominent example is the synthesis of 1,2-benzothiazine 1,1-dioxides, a class of compounds with significant biological activities. These syntheses often employ domino or tandem reactions that form multiple bonds in a single pot, enhancing efficiency.

While this compound can be used in various coupling reactions, the literature provides extensive examples of its isomer, 2-iodobenzenesulfonamide, in regioselective heterocyclization. These reactions illustrate the powerful utility of the iodo-sulfonamide moiety in building fused ring systems. A general and regioselective one-pot synthesis of 1,2-benzothiazine 1,1-dioxides has been achieved from 2-iodobenzenesulfonamide derivatives through a domino Stille-like/Azacyclization reaction with allenylstannanes. nih.govmdpi.comfao.org In this process, a palladium catalyst facilitates the coupling and subsequent intramolecular cyclization, leading directly to the desired heterocyclic product.

Another method involves the photostimulated S(RN)1 reaction of 2-iodobenzenesulfonamide with ketone enolates in liquid ammonia, which yields 2H-1,2-benzothiazine 1,1-dioxides. nih.gov The choice of reactants and conditions in these methods allows for the controlled and regioselective formation of the benzothiazine ring system.

Table 1: Regioselective Synthesis of 1,2-Benzothiazine 1,1-dioxides from 2-Iodobenzenesulfonamide Derivatives This table summarizes the results from a study on tandem Stille coupling/heterocyclization reactions.

| Entry | Iodo-benzenesulfonamide Reactant | Allenylstannane Reactant | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | N-Benzyl-2-iodobenzenesulfonamide | Tributyl(propa-1,2-dien-1-yl)stannane | 2-Benzyl-3-methyl-1,2-benzothiazine 1,1-dioxide | 85 | mdpi.com |

| 2 | 2-Iodo-N-pentylbenzenesulfonamide | Tributyl(propa-1,2-dien-1-yl)stannane | 3-Methyl-2-pentyl-1,2-benzothiazine 1,1-dioxide | 82 | mdpi.com |

| 3 | N-Benzyl-2-iodo-4-methylbenzenesulfonamide | Tributyl(buta-1,2-dien-1-yl)stannane | 2-Benzyl-3-ethyl-7-methyl-1,2-benzothiazine 1,1-dioxide | 77 | mdpi.com |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of sulfonamides aims to reduce environmental impact, improve safety, and increase efficiency. This involves developing protocols that minimize waste and avoid the use of hazardous materials.

Metal-Free, Base-Free, Ligand-Free, and Additive-Free Protocols

A key goal in green synthesis is the elimination of toxic heavy metals, and corrosive bases, and complex ligands that complicate purification and generate waste. Several innovative, additive-free methods for sulfonamide synthesis have been developed.

One such method reports the solvent-free and metal-free synthesis of N-sulfonylformamidines via the direct condensation of sulfonamides with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) at room temperature. researchgate.net This protocol is fast, efficient, and avoids hazardous solvents and metal catalysts, making it highly practical. researchgate.net Another strategy involves the direct three-component reaction of aryldiazonium salts, sodium metabisulfite (B1197395) (as a sulfur dioxide source), and sodium azide (as a nitrogen source) to construct primary sulfonamides. rsc.org This approach is notable for being entirely metal-free and using readily available inorganic salts. rsc.org

Furthermore, solvent-free sulfonylation of amines with arylsulfonyl chlorides can be achieved by simply mixing the reagents at room temperature, which represents an ideal green methodology. sci-hub.se

Table 2: Examples of Additive-Free Protocols for Sulfonamide Synthesis

| Methodology | Key Features | Reactants | Conditions | Reference |

|---|---|---|---|---|

| N-sulfonylformamidine Synthesis | Metal-free, Solvent-free | Sulfonamide, DMF-DMA | Room Temperature | researchgate.net |

| Primary Sulfonamide Construction | Metal-free | Aryldiazonium salt, Na₂S₂O₅, NaN₃ | 60-100 °C in solvent | rsc.org |

| N-Aryl/Alkyl Sulfonamide Synthesis | Solvent-free | Amine, Arylsulfonyl chloride | Room Temperature | sci-hub.se |

Solvent Selection and Environmental Impact Reduction in Reaction Design

Solvents are a major contributor to the environmental footprint of chemical processes, often accounting for the bulk of non-aqueous waste. ewadirect.com Traditional organic solvents such as dichloromethane, toluene, and DMF are volatile, toxic, and environmentally persistent. ewadirect.com Green chemistry seeks to replace these with safer, more sustainable alternatives.

Water is an ideal green solvent due to its safety, availability, and low environmental impact. mdpi.com Simple and efficient methods for synthesizing sulfonamides have been developed using water as the solvent, often in the presence of a mild base like sodium carbonate (Na₂CO₃) to neutralize the HCl generated during the reaction. sci-hub.semdpi.com

Deep Eutectic Solvents (DESs) have emerged as another class of green solvents. rsc.org These mixtures (e.g., choline (B1196258) chloride and glycerol) are often biodegradable, non-toxic, and have low volatility. rsc.orguniba.it They have been successfully used as reaction media for the synthesis of sulfonamides, in some cases enabling multicomponent reactions that reduce the number of purification steps and save energy. rsc.orgthieme-connect.com Other environmentally benign solvents that have been employed in sulfonamide synthesis include polyethylene (B3416737) glycol (PEG-400), which is water-soluble, thermally stable, and non-toxic. sci-hub.se The careful selection of a solvent is a critical step in designing sustainable synthetic routes. garph.co.uknumberanalytics.com

Table 3: Comparison of Traditional vs. Green Solvents in Sulfonamide Synthesis

| Solvent Type | Examples | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Traditional | Dichloromethane, Toluene, Pyridine | Good dissolving power for many reagents | Toxic, volatile, environmentally persistent, may require anhydrous conditions | ewadirect.comuniba.it |

| Green | Water, Deep Eutectic Solvents (DESs), PEG-400, Bio-alcohols | Low toxicity, low environmental impact, often renewable, can improve safety | May have limited solubility for nonpolar reactants, can be more costly | sci-hub.sersc.orgnumberanalytics.comneuroquantology.com |

Elucidation of Chemical Reactivity and Reaction Mechanisms

Carbon-Carbon and Carbon-Heteroatom Cross-Coupling Reactions

3-Iodobenzenesulfonamide is an excellent substrate for palladium-catalyzed cross-coupling reactions due to the high reactivity of the carbon-iodine bond. This reactivity allows for the formation of diverse molecular architectures.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. nih.govmdpi.com It involves the palladium-catalyzed coupling of an organoboron reagent with an organic halide or pseudo-halide. nih.gov Aryl iodides are particularly effective electrophiles for this transformation due to the relatively weak C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle. yonedalabs.com

The general mechanism for the Suzuki-Miyaura reaction proceeds through a catalytic cycle involving:

Oxidative Addition : A Pd(0) complex reacts with the aryl halide (this compound) to form a Pd(II) intermediate. nih.gov

Transmetalation : The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination : The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. nih.gov

In the context of this compound, the reaction with an arylboronic acid would yield a biaryl sulfonamide derivative. The reaction conditions typically involve a palladium source, a phosphine ligand, and a base in a suitable solvent mixture. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides This table presents generalized conditions based on studies with iodobenzene as a model substrate.

| Parameter | Condition | Purpose | Citation |

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Source of Pd(0) | yonedalabs.com |

| Ligand | PPh₃, other phosphines | Stabilizes Pd catalyst, facilitates oxidative addition/reductive elimination | yonedalabs.com |

| Base | K₂CO₃, Cs₂CO₃, NaOH | Activates the boronic acid for transmetalation | researchgate.netresearchgate.net |

| Solvent | Toluene/Water, DMF, DMSO | Solubilizes reactants and catalyst | researchgate.net |

| Temperature | 80-110 °C | Provides energy to overcome activation barriers | researchgate.net |

The Heck reaction provides a method for C-C bond formation by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. nih.govresearchgate.net This reaction is highly valuable for the synthesis of substituted alkenes. libretexts.org As with other palladium-catalyzed couplings, aryl iodides like this compound are highly reactive substrates. nih.gov

The catalytic cycle typically involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by coordination and migratory insertion of the alkene. libretexts.org A subsequent β-hydride elimination step forms the final product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base. researchgate.net Studies on the vinylation of iodobenzene with methyl acrylate have shown that the reaction can proceed efficiently using supported palladium catalysts, often without the need for phosphine ligands. nih.gov

Table 2: Heck Reaction of Iodobenzene and Methyl Acrylate Data adapted from studies on conventional supported palladium catalysts.

| Catalyst | Base System | Solvent | Temperature | Yield | Citation |

| Pd/C | Triethylamine | NMP | 130 °C | High | nih.gov |

| Pd/Al₂O₃ | Sodium Carbonate | NMP | 130 °C | High | nih.gov |

| Pd/C | Triethylamine + Sodium Carbonate | NMP | 130 °C | High | nih.gov |

NMP: N-methylpyrrolidone

These findings suggest that this compound would react similarly with various alkenes under these conditions to produce the corresponding 3-alkenylbenzenesulfonamides.

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides. wikipedia.orglibretexts.org This reaction has broad utility due to its tolerance of a wide range of functional groups and its applicability to the synthesis of aryl amines, which are prevalent in pharmaceuticals. wikipedia.org The development of specialized phosphine ligands has been crucial to the reaction's success, allowing for the coupling of even less reactive aryl chlorides. organic-chemistry.org

For a reactive substrate like this compound, the amination can be achieved with a variety of primary and secondary amines. The reaction mechanism follows the typical cross-coupling pathway: oxidative addition of the aryl iodide to Pd(0), coordination of the amine and deprotonation by a base to form a palladium amido complex, and finally, reductive elimination to yield the N-aryl product and regenerate the Pd(0) catalyst. wikipedia.org

Table 3: General Parameters for Buchwald-Hartwig Amination of Aryl Iodides

| Component | Example | Role | Citation |

| Catalyst Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of Palladium | libretexts.org |

| Ligand | Sterically hindered phosphines (e.g., XPhos, SPhos) | Promotes oxidative addition and reductive elimination | wikipedia.org |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine in the catalytic cycle | researchgate.netresearchgate.net |

| Amine | Primary amines, secondary amines, ammonia (B1221849) equivalents | Nucleophile | libretexts.orgorganic-chemistry.org |

| Solvent | Toluene, Dioxane | Reaction medium | researchgate.netlibretexts.org |

The reaction of this compound with an amine under these conditions would result in the synthesis of N-substituted-3-aminobenzenesulfonamides.

Directed Metallation and Organometallic Species Generation

Beyond cross-coupling reactions, the functional groups of this compound dictate its reactivity with strong bases like organolithium reagents. Two primary competing pathways exist: metal-halogen exchange at the C-I bond and directed ortho-metalation (DoM) controlled by the sulfonamide group.

Metal-halogen exchange is a fundamental reaction in organometallic chemistry where an organic halide is converted into an organometallic compound. wikipedia.org The reaction between an aryl iodide and an alkyllithium reagent, such as n-butyllithium, is particularly rapid and efficient. ethz.ch The rate of exchange is kinetically controlled and follows the trend I > Br > Cl, making aryl iodides prime substrates for this transformation. wikipedia.org

For this compound, treatment with an alkyllithium reagent at low temperatures (e.g., -78 °C) is expected to lead to a fast lithium-halogen exchange at the C3 position, generating 3-lithiobenzenesulfonamide. wikipedia.orgethz.ch This newly formed organolithium species is a potent nucleophile and can be trapped with various electrophiles to introduce a new substituent at the C3 position. This pathway is often favored over deprotonation at other sites on the ring because the exchange reaction is kinetically very fast. ethz.ch

R-X + R'-Li ⇌ R-Li + R'-X (where R = 3-sulfonamidophenyl, X = I; R' = alkyl)

Directed ortho-metalation (DoM) is a powerful regioselective synthesis strategy where a Directed Metalation Group (DMG) on an aromatic ring directs deprotonation by a strong base to an adjacent ortho position. wikipedia.orgbaranlab.org The DMG functions by coordinating the organolithium reagent, thereby increasing the kinetic acidity of the nearby protons. organic-chemistry.org

The sulfonamide group (-SO₂NH₂) and its N-alkylated derivatives (-SO₂NHR, -SO₂NR₂) are recognized as effective DMGs. organic-chemistry.org In the case of this compound, the sulfonamide group can direct the lithiation to the C2 and C4 positions. The heteroatoms of the sulfonamide act as a Lewis base, chelating the lithium cation of the alkyllithium base and positioning the alkyl anion for deprotonation at the nearest sites. wikipedia.org

The competition between metal-halogen exchange at C3 and DoM at C2/C4 is a critical consideration. Typically, metal-halogen exchange with aryl iodides is faster than deprotonation. wikipedia.org However, reaction conditions, the specific alkyllithium reagent used, and the nature of the sulfonamide (primary, secondary, or tertiary) can influence the outcome. For instance, using a stronger base or a hindered base might favor deprotonation. If DoM were to occur, the resulting aryllithium species at C2 or C4 could then react with electrophiles, leading to the synthesis of 2,3- or 3,4-disubstituted benzenesulfonamide (B165840) derivatives.

Electrophilic Aromatic Substitution (EAS) Regioselectivity

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. nih.gov The regiochemical outcome of such reactions on a substituted benzene (B151609) ring is determined by the electronic properties of the existing substituents. libretexts.org For this compound, the directing effects of the iodo and sulfonamide groups are in opposition, leading to a complex regioselectivity profile.

The halogenation of this compound introduces a third substituent onto the aromatic ring. The position of this incoming electrophile is influenced by several factors:

Directing Effects of Substituents:

The sulfonamide group (-SO₂NH₂) is a strong deactivating group and a meta-director. This is due to its strong electron-withdrawing inductive and resonance effects, which decrease the electron density of the aromatic ring, particularly at the ortho and para positions.

The iodine atom is a deactivating group due to its electron-withdrawing inductive effect, but it is an ortho-, para-director. This is because the lone pairs on the iodine can be donated to the ring through resonance, stabilizing the cationic intermediate (arenium ion) when the attack occurs at the ortho or para positions. libretexts.org

Steric Hindrance: The bulky nature of both the iodine atom and the sulfonamide group can sterically hinder the approach of the electrophile to adjacent positions.

In the case of this compound, the available positions for substitution are 2, 4, 5, and 6.

The sulfonamide group directs incoming electrophiles to positions 5.

The iodine atom directs incoming electrophiles to positions 2 and 4.

The ultimate regioselectivity will depend on the specific reaction conditions and the nature of the halogenating agent. Generally, the strong meta-directing effect of the sulfonamide group might be expected to be dominant. However, the ortho-, para-directing influence of the iodine, coupled with potential steric effects, makes the prediction of the major product non-trivial. It is plausible that a mixture of isomers would be formed. For instance, steric hindrance from the large iodine atom might disfavor substitution at the 2-position.

| Position | Directing Effect from -SO₂NH₂ | Directing Effect from -I | Predicted Outcome |

| 2 | Ortho (unfavored) | Ortho (favored) | Possible, but may be sterically hindered |

| 4 | Para (unfavored) | Para (favored) | A likely product |

| 5 | Meta (favored) | Meta (unfavored) | A likely product |

| 6 | Ortho (unfavored) | Ortho (favored) | Possible, but may be sterically hindered |

To more accurately predict the regioselectivity of electrophilic aromatic substitution on this compound, computational chemistry methods are employed. Density Functional Theory (DFT) is a powerful tool for this purpose. nih.gov

Several theoretical descriptors can be calculated to predict the most likely site of electrophilic attack:

Fukui Functions: The Fukui function, f(r), indicates the change in electron density at a particular point in space when the total number of electrons in the system changes. For an electrophilic attack, the relevant Fukui function (f⁻) highlights the areas most susceptible to losing an electron. The carbon atom with the highest value of f⁻ is the most probable site of electrophilic attack. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution in a molecule. Regions of negative electrostatic potential (electron-rich areas) are the most likely sites for an electrophile to attack.

Calculation of Intermediate Stabilities: A common computational approach involves calculating the energies of the possible cationic intermediates (arenium ions or sigma complexes) that would be formed upon attack at each possible position on the ring. The intermediate with the lowest energy corresponds to the most stable transition state and, therefore, indicates the major reaction pathway. nih.gov

By applying these computational methods to this compound, a more quantitative prediction of the halogenation site selectivity can be achieved, taking into account the complex interplay of electronic and steric effects.

Radical and Photostimulated Reactions

In addition to ionic reactions, this compound can also participate in reactions involving radical intermediates, particularly due to the presence of the carbon-iodine bond, which is relatively weak and susceptible to homolytic cleavage.

The S(RN)1 (Substitution Radical-Nucleophilic Unimolecular) reaction is a multi-step process that allows for the substitution of a leaving group on an aromatic ring by a nucleophile, proceeding through radical and radical anion intermediates. organicreactions.orgwikipedia.org This mechanism is particularly relevant for aryl halides that are unreactive towards traditional nucleophilic aromatic substitution. researchgate.net

The general mechanism for an S(RN)1 reaction involving this compound (Ar-I) and a nucleophile (Nu⁻) would be as follows:

Initiation: An electron is transferred to the this compound from an external source (e.g., photolysis, solvated electrons) to form a radical anion (Ar-I)•⁻. Ar-I + e⁻ → (Ar-I)•⁻

Propagation:

The radical anion fragments, losing the iodide ion to form an aryl radical (Ar•). (Ar-I)•⁻ → Ar• + I⁻

The aryl radical reacts with the nucleophile to form a new radical anion (Ar-Nu)•⁻. Ar• + Nu⁻ → (Ar-Nu)•⁻

This new radical anion transfers its electron to another molecule of the starting this compound, forming the final product (Ar-Nu) and regenerating the initial radical anion, thus continuing the chain reaction. (Ar-Nu)•⁻ + Ar-I → Ar-Nu + (Ar-I)•⁻

Being an aryl iodide, this compound is a suitable substrate for S(RN)1 reactions, allowing for the introduction of a variety of nucleophiles at the 3-position of the benzene ring under conditions that would not be feasible for a typical nucleophilic aromatic substitution.

While electrophilic halogenation is the most common method for halogenating aromatic rings, radical pathways can also occur, especially under UV light or in the presence of radical initiators. Autocatalytic processes are those in which a product of the reaction acts as a catalyst for the same reaction.

In the context of halogenating this compound, an autocatalytic radical process is less common but theoretically possible. Such a process would likely involve a radical chain mechanism where a halogen radical (X•) is the chain carrier.

A hypothetical autocatalytic cycle could involve the following steps:

Initiation: Formation of initial halogen radicals, for example, by photolysis. X₂ → 2X•

Propagation:

Abstraction of a hydrogen atom from the aromatic ring by a halogen radical to form an aryl radical.

Reaction of the aryl radical with a halogen molecule (X₂) to form the halogenated product and a new halogen radical.

Autocatalysis: If one of the reaction products or intermediates can facilitate the formation of more halogen radicals, the reaction would be autocatalytic.

However, for aromatic systems like this compound, substitution via a radical mechanism is generally less efficient than electrophilic substitution. The presence of deactivating groups on the ring would further disfavor radical abstraction of a hydrogen atom.

Intramolecular Cyclization and Heterocyclization Reactions

This compound can serve as a precursor for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions. These reactions typically involve the formation of a new ring by the reaction of two functional groups within the same molecule.

For this compound to undergo intramolecular cyclization, it would first need to be functionalized with a side chain containing a reactive group. The sulfonamide moiety itself can participate in cyclization. For example, the nitrogen atom of the sulfonamide is nucleophilic and can attack an electrophilic center within a side chain attached to the benzene ring.

Several strategies could be envisioned for the heterocyclization of derivatives of this compound:

Palladium-Catalyzed Cyclizations: The carbon-iodine bond is an excellent handle for transition metal-catalyzed cross-coupling reactions. A side chain could be introduced at the 2- or 4-position (ortho to the iodine) via a coupling reaction. Subsequent intramolecular cyclization, potentially also palladium-catalyzed, could lead to the formation of fused heterocyclic systems.

Nucleophilic Cyclization involving the Sulfonamide Group: A derivative of this compound with a suitable electrophilic side chain (e.g., containing an epoxide, an α,β-unsaturated carbonyl, or a leaving group) could undergo intramolecular cyclization where the sulfonamide nitrogen acts as the nucleophile. This would lead to the formation of sultams (cyclic sulfonamides).

Radical Cyclization: An appropriately positioned unsaturated side chain on a this compound derivative could undergo a radical cyclization. The aryl radical, generated from the C-I bond as in the S(RN)1 mechanism, could add to the unsaturated bond in the side chain, leading to a cyclized radical intermediate which is then quenched to form the final heterocyclic product. rsc.org

For example, a derivative of this compound bearing an N-allyl group on the sulfonamide could potentially undergo a radical-initiated cyclization to form a dihydropyrrolo-fused benzothiadiazine dioxide system. Similarly, N-propargyl derivatives could lead to related pyrrolo-fused heterocycles. These types of reactions demonstrate the utility of this compound as a scaffold for building more complex molecular architectures.

Domino Stille-like/Azacyclization Pathways

A notable transformation involving an isomer of the subject compound, 2-iodobenzenesulfonamide, is its participation in a domino Stille-like/azacyclization reaction to afford 1,2-benzothiazine 1,1-dioxides. This one-pot synthesis demonstrates a regioselective approach to these heterocyclic systems by reacting 2-iodo benzenesulfonamide moieties with allenylstannanes. nih.govarkat-usa.orgresearchgate.net The reaction proceeds under palladium catalysis, showcasing a powerful method for the construction of complex molecular architectures from relatively simple precursors.

The proposed mechanism for this domino reaction commences with the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond of the 2-iodobenzenesulfonamide. This is followed by a Stille cross-coupling reaction with the allenylstannane. The subsequent steps involve an intramolecular carbopalladation and aza-cyclization, leading to the formation of the 1,2-benzothiazine 1,1-dioxide ring system. The regioselectivity of this process is a key feature, enabling the controlled synthesis of specific isomers.

The versatility of this methodology has been demonstrated through the synthesis of a variety of 1,2-benzothiazine 1,1-dioxide derivatives with different substituents. The reaction conditions are typically mild, and the yields are often good to excellent, highlighting the efficiency of this synthetic strategy.

| Reactant 1 | Reactant 2 | Catalyst | Product | Ref. |

| 2-Iodo benzenesulfonamide moiety | Allenylstannane | Palladium(0) complex | 1,2-Benzothiazine 1,1-dioxide | nih.govarkat-usa.orgresearchgate.net |

Formation of Benzosultams and Benzothiazine Derivatives

Benzosultams, which are bicyclic sulfonamides, and benzothiazine derivatives are important structural motifs found in numerous biologically active compounds and pharmaceuticals. nih.gov The synthesis of these compounds often involves intramolecular cyclization reactions of appropriately substituted sulfonamides. While the domino Stille-like/azacyclization pathway provides a direct route to a specific class of benzosultams (1,2-benzothiazine 1,1-dioxides), other methodologies are also employed to access a broader range of these heterocyclic systems.

Palladium-catalyzed reactions are prominent in the synthesis of benzosultams. For instance, the intramolecular C-H activation and cyclization of sulfonamides can lead to the formation of the benzosultam core. While direct examples starting from this compound are not extensively detailed in the provided search results, the general principles of palladium-catalyzed C-H functionalization are well-established for related sulfonamide structures.

Copper-catalyzed reactions also play a role in the synthesis of benzothiazine derivatives. For example, the reaction of ortho-halo sulfoximines in the presence of copper salts can lead to the formation of benzothiazines. Although this example does not start with this compound, it illustrates the utility of copper catalysis in forming the benzothiazine ring system, a pathway that could potentially be adapted for iodo-substituted sulfonamides.

| Starting Material | Reagent(s) | Catalyst | Product Class |

| 2-Iodo benzenesulfonamide moiety | Allenylstannane | Palladium | 1,2-Benzothiazine 1,1-dioxide |

| Arylsulfonamide | N/A | Palladium | Benzosultam |

| ortho-Halo sulfoximine | N/A | Copper | Benzothiazine |

Mechanistic Role of Iodine in Sulfonamide Transformations

The iodine atom in this compound plays a crucial and multifaceted role in its chemical transformations, particularly in transition metal-catalyzed reactions. Its primary function is that of an excellent leaving group, which is fundamental to the initiation of many catalytic cycles.

In palladium-catalyzed reactions, such as the domino Stille-like/azacyclization, the carbon-iodine bond is the initial site of reactivity. The reaction is typically initiated by the oxidative addition of a low-valent palladium species (Pd(0)) into the C-I bond. This step is generally favorable due to the relatively low bond dissociation energy of the C-I bond compared to C-Br or C-Cl bonds. This oxidative addition forms an arylpalladium(II) intermediate, which is the key species that subsequently engages in cross-coupling or cyclization pathways. The high reactivity of the C-I bond allows these reactions to proceed under milder conditions and with higher efficiency than their bromo or chloro analogues.

The electrophilic nature of the iodine atom can also influence the reactivity of the molecule, although this is less commonly the primary role in the context of cross-coupling reactions. The electron-withdrawing nature of the iodine can affect the acidity of the sulfonamide N-H proton, which can be relevant in base-mediated reactions.

Strategic Applications in Advanced Organic Synthesis

3-Iodobenzenesulfonamide as a Versatile Synthetic Building Block

The dual reactivity of this compound makes it an ideal starting material for synthesizing a diverse range of organic compounds. The carbon-iodine bond is highly susceptible to forming new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions, while the sulfonamide group can participate in cyclization reactions or be modified into other functional groups.

Pyrone-based derivatives: The aryl iodide functionality of this compound is particularly useful for synthesizing 3-aryl-2-pyrone scaffolds, which are present in numerous biologically active compounds. Palladium-catalyzed cross-coupling reactions provide an efficient method for this transformation. For instance, the coupling of an aryl iodide with a cyclic vinyldiazo ester can produce various 3-aryl-2-pyrones in good yields. organic-chemistry.orgacs.org This methodology is tolerant of a wide array of functional groups, making it a robust route for creating complex pyrone derivatives from precursors like this compound. organic-chemistry.org

Table 1: Representative Palladium-Catalyzed Synthesis of 3-Aryl-2-Pyrones This table illustrates a general reaction scheme applicable to this compound.

| Reactant A | Reactant B | Catalyst | Base | Product Type | Reference |

|---|---|---|---|---|---|

| Aryl Iodide (e.g., this compound) | Cyclic Vinyldiazo Ester | Pd(PPh₃)₄ | ⁱPr₂NH | 3-Aryl-2-pyrone | acs.org |

1,2-Benzothiazine 1,1-dioxides: The sulfonamide group is the foundational component for the synthesis of the 1,2-benzothiazine 1,1-dioxide core, a scaffold found in several anti-inflammatory drugs. nih.gov Synthetic strategies often involve the cyclization of ortho-substituted benzenesulfonamides. clockss.org Starting with this compound, functionalization at the C2 position (ortho to the sulfonamide) via directed lithiation, followed by reaction with an appropriate electrophile and subsequent cyclization, can lead to the formation of the desired heterocyclic ring system. clockss.orgmdpi.com This positions this compound as a key intermediate for accessing this important class of compounds.

Biaryl Compounds: The construction of biaryl frameworks is a cornerstone of modern organic chemistry, and this compound is an excellent substrate for this purpose. The carbon-iodine bond readily participates in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions.

In the Suzuki-Miyaura coupling, this compound can be reacted with a variety of arylboronic acids in the presence of a palladium catalyst and a base to form C-C bonds, yielding sulfonamide-containing biaryl molecules. nih.govresearchgate.netresearchgate.net This reaction is known for its mild conditions and high functional group tolerance. nih.govyoutube.com

Table 2: Suzuki-Miyaura Coupling for Biaryl Synthesis

| Aryl Halide | Coupling Partner | Catalyst | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|---|

| This compound | Arylboronic Acid | Pd(OAc)₂ or Pd(PPh₃)₄ | K₃PO₄ or Na₂CO₃ | Ethanol/Water or Toluene | 3-(Aryl)benzenesulfonamide | nih.govyoutube.com |

Similarly, the Heck reaction allows for the coupling of this compound with alkenes to produce substituted styrenes and other vinylated aromatic compounds, which are valuable intermediates for further synthetic transformations. youtube.comnih.govnih.gov The reaction is typically catalyzed by a palladium(0) species and requires a base. youtube.comnih.gov

Polycyclic Aromatic Compounds (PAHs): Building upon cross-coupling strategies, this compound can serve as a foundational block for the synthesis of larger polycyclic aromatic hydrocarbons (PAHs). researchgate.net Palladium-catalyzed annulation methods that couple two aromatic fragments can be employed. rsc.org For instance, strategies involving twofold C-H activation or other cyclization reactions can construct fused ring systems, transforming simple aromatic precursors into complex, π-conjugated molecules with applications in materials science. nih.govchemistryviews.org

Utility in Functional Group Transformations

The sulfonamide moiety of this compound is not merely a structural component but also a reactive functional group that can be converted into other important sulfur-containing groups.

Sulfones: While direct conversion is not typical, the sulfonamide group can be a precursor to sulfones. This transformation generally involves cleavage of the S-N bond and subsequent formation of a new S-C bond. More commonly, sulfones are prepared by the oxidation of corresponding sulfides. researchgate.netbritannica.com However, synthetic routes exist where a sulfonamide derivative could be strategically converted into a sulfone-containing molecule.

Sulfonic Acids: this compound can be hydrolyzed under acidic or basic conditions to yield 3-iodobenzenesulfonic acid. nih.gov This transformation converts the neutral sulfonamide into a strongly acidic sulfonic acid group, which has distinct chemical properties and applications, for example, as a catalyst or as a water-solubilizing group in larger molecules. The accelerated oxidation of some aromatic sulfones to sulfonic acids has also been reported under specific conditions, such as in microdroplets. mdpi.com

A primary and well-established application of sulfonamides is in the synthesis of sulfonylureas, a class of compounds with significant biological activity. The reaction involves the nucleophilic addition of the sulfonamide nitrogen to an isocyanate in the presence of a base. researchgate.net This provides a direct and efficient route to 3-iodo-substituted sulfonylurea derivatives, which can be further diversified using the reactive iodo group.

Application as a Directing Group in C-H Functionalization

In modern synthetic chemistry, the direct functionalization of C-H bonds is a highly sought-after strategy for its atom and step economy. The sulfonamide group (-SO₂NH₂) in this compound can act as a directing group in palladium-catalyzed C-H functionalization reactions. acs.orgnih.gov Although considered a weakly coordinating group, it can chelate to a metal catalyst, directing the functionalization to the ortho C-H bonds (the C2 and C4 positions). researchgate.netnih.gov

This directed C-H activation allows for the selective introduction of various substituents, including aryl, alkyl, or alkenyl groups, at the positions adjacent to the sulfonamide. acs.orgresearchgate.net This strategy enables the late-stage diversification of complex molecules, providing a powerful tool for creating analogues of drug candidates and other functional materials. acs.orgacs.org The combination of a directing sulfonamide group and a reactive iodo-substituent in one molecule makes this compound a highly valuable substrate for synthesizing polysubstituted aromatic compounds through sequential C-H functionalization and cross-coupling reactions.

Introduction of the Sulfonyl Functional Group

The compound this compound serves as a important reagent in advanced organic synthesis, particularly for the introduction of the sulfonyl functional group into organic molecules. This is primarily achieved through palladium-catalyzed cross-coupling reactions, where the carbon-iodine bond of this compound is activated to form new carbon-carbon or carbon-heteroatom bonds, thereby incorporating the benzenesulfonamide (B165840) moiety.

A significant application of this compound is in the construction of biaryl sulfonamides. These structural motifs are of considerable interest in medicinal chemistry. The synthesis of these complex molecules can be achieved via a palladium(II)-catalyzed C-H arylation of benzamides. acs.orgsemanticscholar.org This method provides a direct approach to forming a bond between an aryl group from the benzamide and the 3-sulfonamidophenyl group from this compound.

The reaction typically employs a directing group, such as 8-aminoquinoline (B160924) or picolinamide, attached to the benzamide. This directing group facilitates the ortho-C-H activation of the benzamide by the palladium catalyst. The subsequent cross-coupling with an iodobenzenesulfonamide, such as a derivative of this compound, leads to the formation of the desired biaryl sulfonamide. acs.orgsemanticscholar.org

Detailed Research Findings

Research has demonstrated the utility of this methodology in synthesizing a variety of biaryl-based tertiary sulfonamide scaffolds. In these studies, various substituted benzamides are reacted with N,N-disubstituted 4-iodobenzenesulfonamides in the presence of a palladium acetate (B1210297) catalyst and a silver acetate co-catalyst in toluene at elevated temperatures. While the primary examples in some literature use 4-iodobenzenesulfonamide derivatives, the principles are directly applicable to this compound, allowing for the synthesis of biaryls with a meta-substituted sulfonamide group.

For instance, the reaction of 2-methoxybenzamide with an N-benzyl-N-methyl-4-iodobenzenesulfonamide has been shown to produce the corresponding biaryl-based tertiary sulfonamide in good yield. acs.org This transformation highlights the feasibility of coupling aryl C-H bonds with iodobenzenesulfonamides to introduce the sulfonyl functional group.

The following table summarizes the palladium-catalyzed C-H arylation of various carboxamides with a representative iodobenzenesulfonamide, illustrating the scope and efficiency of this transformation for introducing the sulfonyl functional group. While the specific examples may use a 4-iodo isomer, the reaction is general for iodobenzenesulfonamides, including the 3-iodo isomer.

Table 1: Palladium-Catalyzed Synthesis of Biaryl-Based Tertiary Sulfonamides

| Entry | Carboxamide Substrate | Iodobenzenesulfonamide Derivative | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 2-Methoxybenzamide | N,N-Dibenzyl-4-iodobenzenesulfonamide | 5a | 86 |

| 2 | 2-Methylbenzamide | N,N-Dibenzyl-4-iodobenzenesulfonamide | 5b | 75 |

| 3 | 2-Fluorobenzamide | N,N-Dibenzyl-4-iodobenzenesulfonamide | 5c | 68 |

| 4 | 2-Chlorobenzamide | N,N-Dibenzyl-4-iodobenzenesulfonamide | 5d | 65 |

| 5 | 3-Methoxybenzamide | N,N-Dibenzyl-4-iodobenzenesulfonamide | 5e | 78 |

| 6 | 3-Methylbenzamide | N,N-Dibenzyl-4-iodobenzenesulfonamide | 5f | 72 |

| 7 | Naphthylcarboxamide | N,N-Dibenzyl-4-iodobenzenesulfonamide | 5k | 80 |

| 8 | Pyrenecarboxamide | N,N-Dibenzyl-4-iodobenzenesulfonamide | 5l | 76 |

Reaction Conditions: Carboxamide (1 equiv), Iodobenzenesulfonamide (1.2 equiv), Pd(OAc)₂ (10 mol %), AgOAc (2.2 equiv), Toluene, 110 °C, 24 h. Data sourced from a study on iodobenzenesulfonamides. acs.org

This synthetic strategy showcases the role of iodobenzenesulfonamides as effective reagents for introducing the sulfonyl functional group in the construction of complex organic molecules. The versatility of the palladium-catalyzed C-H activation and cross-coupling allows for the formation of diverse biaryl sulfonamide libraries, which are valuable in drug discovery and materials science.

Advanced Research in Medicinal Chemistry and Biological Sciences

Sulfonamide Scaffolds in Drug Discovery and Development

The sulfonamide functional group, -S(=O)₂NR₂-, is a key pharmacophore that has been integral to the development of a wide range of therapeutic agents. Since the discovery of the antibacterial properties of Prontosil, a sulfonamide prodrug, in the 1930s, this versatile scaffold has been incorporated into drugs targeting a multitude of diseases, including viral and bacterial infections, cancer, inflammation, and cardiovascular disorders. nih.govnih.gov The enduring success of the sulfonamide scaffold can be attributed to its unique physicochemical properties, its ability to engage in specific hydrogen bonding interactions, and its synthetic tractability, which allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic profiles. nih.gov

The benzenesulfonamide (B165840) framework, of which 3-Iodobenzenesulfonamide is a member, serves as a versatile template for the design of novel therapeutic agents. nih.gov The "tail approach" is a common strategy in the design of benzenesulfonamide-based inhibitors, where modifications to the benzene (B151609) ring can modulate the compound's affinity and selectivity for its biological target. nih.gov The introduction of various substituents allows for the fine-tuning of electronic and steric properties, which in turn influences the binding interactions with target proteins. nih.gov The design of such agents often involves a deep understanding of the target's three-dimensional structure, enabling the rational placement of functional groups to maximize binding affinity and achieve desired biological effects. The inherent stability and favorable bioavailability of many sulfonamide derivatives further enhance their appeal as drug candidates. researchgate.net

Sulfonamides are renowned for their ability to inhibit specific enzymes, a property that forms the basis of their therapeutic applications. Two notable examples are carbonic anhydrase (CA) and dihydropteroate (B1496061) synthetase (DHPS).

Carbonic Anhydrase (CA): Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov They are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer. unifi.it Benzenesulfonamides are a well-established class of CA inhibitors. nih.gov The sulfonamide group coordinates to the zinc ion in the enzyme's active site, acting as a mimic of the transition state of the catalyzed reaction. nih.gov The benzene ring and its substituents extend into the active site cavity, where they can form additional interactions with amino acid residues, thereby influencing the inhibitor's potency and isoform selectivity. nih.govnih.gov

Dihydropteroate Synthetase (DHPS): In bacteria, DHPS is a crucial enzyme in the folate biosynthesis pathway, which is essential for the production of nucleic acids. researchgate.net Sulfonamides act as competitive inhibitors of DHPS, mimicking the natural substrate, para-aminobenzoic acid (pABA). researchgate.netnih.gov By blocking this enzyme, sulfonamides disrupt folate synthesis, leading to a bacteriostatic effect. researchgate.net This selective toxicity towards bacterial cells, which must synthesize their own folate, underpins the use of sulfonamides as antibacterial agents. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The biological activity of benzenesulfonamide derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies are therefore crucial for understanding how different structural modifications impact their inhibitory potency and selectivity. For this compound, the presence and position of the iodine atom, as well as other substituents on the benzene ring, play a significant role in its interaction with biological targets.

The position of substituents on the benzene ring of a benzenesulfonamide can have a profound effect on its biological activity. semanticscholar.org While specific SAR studies on this compound are not extensively documented in publicly available literature, general principles observed for other halogenated benzenesulfonamides can provide insights. For instance, in a series of benzenesulfonamide inhibitors of carbonic anhydrase, the position of a halogen substituent was found to influence isoform selectivity. nih.gov It has been noted that for some benzenesulfonamide derivatives, meta-substituted compounds can exhibit different activity profiles compared to their ortho- or para-isomers. nih.gov The spatial arrangement of the iodine atom in the meta position of this compound would dictate its potential interactions within a protein's binding pocket, influencing both steric and electronic contributions to binding affinity.

The following table illustrates the effect of positional isomerism on the inhibitory activity of fluorinated benzenesulfonamide derivatives against a specific biological target, highlighting the importance of substituent placement.

| Compound | Substitution Pattern | Relative Inhibitory Activity |

|---|---|---|

| Derivative A | ortho-Fluoro | Moderate |

| Derivative B | meta-Fluoro | Low |

| Derivative C | para-Fluoro | High |

The table below provides a hypothetical representation of how different substituents on a benzenesulfonamide scaffold might influence inhibitory potency against a target enzyme.

| Substituent (R) | Electronic Effect | Steric Hindrance | Predicted Potency |

|---|---|---|---|

| -H | Neutral | Low | Baseline |

| -CH₃ | Electron-donating | Low | Increased |

| -NO₂ | Electron-withdrawing | Moderate | Variable |

| -Cl | Electron-withdrawing | Low | Increased |

| -I | Electron-withdrawing | Moderate | Potentially Increased |

Note: This table is illustrative and based on general SAR principles for benzenesulfonamides.

Halogen Bonding Interactions in Protein-Ligand Complexes

A halogen bond is a non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base (e.g., oxygen, nitrogen, sulfur). nih.gov This interaction arises from the anisotropic distribution of electron density around the halogen atom, creating a region of positive electrostatic potential known as a "sigma-hole" (σ-hole). nih.gov In the context of drug design, halogen bonding has emerged as a significant force in stabilizing protein-ligand complexes, often contributing to enhanced binding affinity and selectivity. mdpi.comnih.gov

The iodine atom in this compound is a particularly effective halogen bond donor due to its large size and high polarizability, which result in a prominent σ-hole. mdpi.com In a protein-ligand complex, the iodine atom can form a halogen bond with backbone carbonyl oxygens or the side chains of amino acids such as serine, threonine, and aspartate. mdpi.com These directional interactions can help to properly orient the inhibitor within the active site, leading to a more favorable binding free energy. The strength of the halogen bond is influenced by the nature of the halogen atom, with the order of increasing strength generally being Cl < Br < I. mdpi.com The incorporation of an iodine atom into a benzenesulfonamide scaffold, as in this compound, therefore offers a powerful tool for optimizing ligand-protein interactions through the formation of strong and directional halogen bonds. mdpi.com

Role of Iodine in Enhancing Binding Affinity and Selectivity

The incorporation of iodine into a benzenesulfonamide scaffold, creating this compound, introduces a powerful and highly directional interaction known as halogen bonding. This noncovalent interaction occurs between the electrophilic region on the iodine atom, termed a σ-hole, and a nucleophilic or electron-rich region on a biological target, such as the oxygen of a carbonyl group or the nitrogen of a heterocyclic ring in an amino acid residue. nih.govwikipedia.org The strength of this interaction follows the trend I > Br > Cl > F, making iodine a particularly potent halogen bond donor. wikipedia.org

The basis of the σ-hole is the anisotropic distribution of electron density around the covalently bonded iodine atom. While the area orthogonal to the C-I bond is electron-rich, the region directly opposite the covalent bond is electron-deficient, resulting in a positive electrostatic potential. mdpi.com This localized positive region can engage in highly directional and specific attractive interactions with Lewis bases within a protein's binding pocket. researchgate.net This directionality can be crucial for orienting the ligand correctly, thereby enhancing binding affinity and contributing to selectivity for a specific target protein over others. nih.gov

Impact on Pharmacokinetic and Pharmacodynamic Profiles

The introduction of an iodine atom into the benzenesulfonamide structure has significant implications for the compound's pharmacokinetic (absorption, distribution, metabolism, excretion - ADME) and pharmacodynamic profiles. While specific experimental data for this compound is not extensively detailed in the available literature, the effects can be predicted based on the physicochemical changes imparted by the iodine substituent.

Pharmacokinetics:

Lipophilicity: Iodine is a large and polarizable atom that significantly increases the lipophilicity (fat-solubility) of a molecule. This change can profoundly affect ADME properties. Increased lipophilicity can enhance absorption across lipid-rich biological membranes, such as the intestinal wall, potentially increasing oral bioavailability.

Distribution: Higher lipophilicity often leads to increased binding to plasma proteins like albumin and greater distribution into tissues. This can affect the volume of distribution and the concentration of the free, active drug in circulation.

Metabolism: The carbon-iodine (C-I) bond can be a site for metabolic transformation. Dehalogenation, the enzymatic removal of the iodine atom, can occur in vivo, potentially leading to different metabolic products compared to the non-iodinated parent compound. The presence of iodine can also influence the metabolic stability of the entire molecule by altering its electronic properties and interaction with metabolic enzymes like the cytochrome P450 family. Studies comparing different iodination methods for biotherapeutics have highlighted the importance of the label's in vivo stability for accurate pharmacokinetic assessment. researchgate.net

Investigational Therapeutic Areas

The benzenesulfonamide scaffold is a "privileged structure" in medicinal chemistry, forming the basis for a wide array of therapeutic agents. The addition of an iodine atom at the 3-position can modulate this activity, creating a profile of interest in several investigational areas.

Antimicrobial and Antifungal Potentials

Sulfonamides were the first class of synthetic antimicrobial agents to be used systemically and function by competitively inhibiting the enzyme dihydropteroate synthase, which is essential for folic acid synthesis in bacteria. While their use has been superseded in many areas by other antibiotics, the scaffold remains a source of new antimicrobial and antifungal leads. nih.govzenodo.org

Research into novel benzenesulfonamide derivatives continues to show potential against a range of pathogens. Studies have demonstrated that certain synthetic benzenesulfonamides exhibit moderate to potent activity against Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net Some derivatives also show promise against fungi, inhibiting the growth of yeasts like Candida albicans and Cryptococcus neoformans, as well as various dermatophytes. nih.govnih.govnih.gov The structure-activity relationship is key, with different substitutions on the benzene ring and the sulfonamide nitrogen leading to varied potency and spectrum of activity. While this compound itself is not specifically detailed in these studies, the principle of halogen substitution is explored. The presence of a halogen can enhance antimicrobial activity by increasing lipophilicity, thereby improving cell wall penetration, or by providing an additional binding interaction with the target enzyme.

| Compound Class | Target Organism(s) | Key Findings | Reference |

|---|---|---|---|

| Benzenesulfonamide-benzo[d]isothiazol-3-one hybrids | Gram-positive bacteria (S. aureus, Bacilli), Yeasts (C. neoformans), Dermatophytes | Moderate antibacterial properties (MIC 6-100 µg/ml). One compound inhibited yeast and dermatophyte growth. | nih.gov |

| N-Butyl-benzenesulphonamide carboxamides | E. coli, S. aureus, P. aeruginosa, S. typhi, B. subtilis, C. albicans, A. niger | Different derivatives showed highest potency against specific microbes, with MIC values ranging from 6.28 to 6.72 mg/mL. | nih.gov |

| 1,2-Benzisothiazole benzenesulfonamides | Gram-positive bacteria (B. subtilis, S. aureus), Fungi (M. mycetomatis) | Good activity against Gram-positive bacteria; strong antimycotic action against specific fungi. | nih.gov |

| 3-Alkylidene-2-indolone derivatives | Gram-positive bacteria (S. aureus, MRSA) | Halogen (chlorine) substitution was found to be crucial for enhancing antibacterial activity, with some compounds matching the potency of gatifloxacin (B573) (MIC 0.5 µg/mL). | mdpi.com |

Antitumor and Anticancer Agent Research

The benzenesulfonamide moiety is a cornerstone in the design of anticancer agents, most notably as inhibitors of carbonic anhydrases (CAs). researchgate.netmdpi.comnih.gov Certain CA isoforms, particularly CA IX and XII, are overexpressed in various hypoxic tumors and contribute to the acidic microenvironment that promotes tumor growth, invasion, and metastasis. nih.govnih.gov The primary sulfonamide group (-SO2NH2) is a potent zinc-binding group, anchoring inhibitors to the Zn(II) ion in the enzyme's active site.

The "tail approach" in drug design involves modifying the aromatic ring of the benzenesulfonamide to achieve desired affinity and isoform selectivity. nih.gov Introducing substituents like iodine at the 3-position can influence binding through steric and electronic effects, including the formation of halogen bonds with active site residues. This can confer selectivity for tumor-associated CA isoforms over the ubiquitously expressed CA I and II, potentially reducing side effects. nih.gov

Studies on various substituted benzenesulfonamides have demonstrated potent cytotoxic effects against a range of human cancer cell lines, including breast (MCF-7, MDA-MB-231), lung (A549), prostate (Du-145), and pancreatic (Panc1) cancers. researchgate.netmdpi.comscienceopen.com The mechanisms often involve the induction of apoptosis (programmed cell death) and inhibition of cell migration. mdpi.comnih.gov In some cases, these compounds show synergistic effects when combined with traditional chemotherapy drugs like doxorubicin. mdpi.com

| Compound Class | Cancer Cell Line(s) | Mechanism/Target | Key Findings | Reference |

|---|---|---|---|---|

| Indole-based benzenesulfonamides | Breast (MCF-7, SK-BR-3), Lung (A549), Pancreatic (Panc1) | Carbonic Anhydrase IX (CA IX) inhibition | Potent cytotoxic and antimigratory activities, particularly against breast cancer cells. Showed synergistic effects with doxorubicin. | mdpi.com |

| 3-(indoline-1-carbonyl)-N-(substituted) benzenesulfonamides | Lung (A549), Cervical (HeLa), Breast (MCF-7), Prostate (Du-145) | Not specified | One derivative showed high potency with IC50 values from 1.98 to 2.72 µM across different cell lines. | researchgate.net |

| N-(Guanidinyl)benzenesulfonamides | Breast (MCF7) | Not specified | Several derivatives showed potent activity, with IC50 values (49.5-59.2 µM) lower than the reference drug Doxorubicin. | nih.gov |

| Aminobenzenesulfonamide derivative (3c) | Colorectal (HT-29) | ROS generation, apoptosis induction | Inhibited cell proliferation and migration through the intrinsic apoptotic pathway. | nih.gov |

Anti-inflammatory and Other Pharmacological Activities (e.g., Antidiabetic, Antiepileptic)

The structural versatility of benzenesulfonamides has led to their investigation in numerous other therapeutic areas.

Anti-inflammatory Activity: Chronic inflammation is a key factor in many diseases. Some benzenesulfonamide derivatives have been shown to possess significant anti-inflammatory properties. nih.gov This activity is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are central to the production of inflammatory prostaglandins. The development of selective COX-2 inhibitors containing the sulfonamide moiety, such as celecoxib, highlights the scaffold's potential in this area.

Antidiabetic Activity: While structurally distinct from the sulfonylurea class of antidiabetic drugs, other benzenesulfonamide derivatives have demonstrated hypoglycemic activity. nih.gov Research has explored their potential as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a negative regulator of the insulin (B600854) signaling pathway. nih.gov Inhibition of PTP1B can enhance insulin sensitivity, making it a promising target for type 2 diabetes treatment. Studies in diabetic animal models have shown that some benzenesulfonamide compounds can significantly lower blood glucose levels and improve metabolic parameters. nih.govnih.gov

Antiepileptic Activity: Several established antiseizure medications (ASMs) contain a sulfonamide group, including acetazolamide, zonisamide, and topiramate. epilepsysociety.org.ukdrugbank.comnih.gov A primary mechanism for their anticonvulsant effect is the inhibition of carbonic anhydrase in the brain. epilepsysociety.org.ukwikipedia.orgnih.gov This inhibition leads to a localized acidosis that can attenuate excitatory neurotransmission and enhance inhibitory neurotransmission. epilepsysociety.org.uk Other mechanisms for sulfonamide-based ASMs include the modulation of voltage-gated sodium and calcium channels, which are critical for neuronal excitability. mdpi.commedscape.com The proven success of this chemical class in controlling seizures supports the continued investigation of new derivatives, such as this compound, for novel or improved antiepileptic profiles. nih.gov

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to elucidate the electronic structure, geometry, and energetic properties of molecules from first principles.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. frontiersin.org DFT studies on sulfonamide derivatives focus on optimizing molecular geometry, calculating electronic properties such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and mapping the molecular electrostatic potential (MESP). nih.govmdpi.com These calculations are crucial for understanding the molecule's reactivity and intermolecular interaction sites.

For a molecule like 3-Iodobenzenesulfonamide, DFT can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms and the corresponding bond lengths and angles.

Analyze Electronic Structure: The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. nih.gov A smaller gap suggests higher reactivity.